(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with 3,5,7-trimethyl groups and a sulfamoyl moiety modified with bis(2-cyanoethyl) groups. The (Z)-configuration at the imine bond (C=N) is critical for its stereoelectronic properties. This compound’s molecular formula is C₂₄H₂₃N₅O₃S₂, with a molecular weight of ~506.6 g/mol (estimated), distinguishing it from analogs through its unique substitution pattern and increased lipophilicity (XLogP3 ≈ 3.2, predicted).
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c1-16-14-17(2)21-20(15-16)27(3)23(32-21)26-22(29)18-6-8-19(9-7-18)33(30,31)28(12-4-10-24)13-5-11-25/h6-9,14-15H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGBOUJUDUUYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological significance. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The structural complexity of this compound suggests multiple mechanisms of action that could be explored for therapeutic applications.
- Molecular Formula : C24H25N5O4S2
- Molecular Weight : 511.62 g/mol
- CAS Number : 533868-87-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the sulfamoyl and cyanoethyl groups enhances its binding affinity to target proteins, potentially leading to the inhibition of various enzymes and receptors involved in critical biochemical pathways.
Biological Activity Overview
Case Study 1: Antitumor Efficacy
A recent investigation into a series of benzothiazole derivatives revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, revealing that certain derivatives led to a reduction in cell proliferation by over 70% at concentrations as low as 10 µM.
Case Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, researchers synthesized several sulfonamide-thiazole derivatives and evaluated their inhibitory effects on carbonic anhydrases II, IX, and XII. The most potent inhibitors exhibited IC50 values under 100 nM against CA IX, indicating a strong potential for developing therapeutic agents targeting this enzyme in cancer treatment.
Data Tables
| Compound Name | EC50 (nM) | IC50 (nM) | Target Enzyme | Cell Line Tested |
|---|---|---|---|---|
| Compound A | 0.53 | 80.3 | CA IX | MDA-MB-231 |
| Compound B | 0.39 | 29.0 | CA XII | HT-29 |
| This compound | TBD | TBD | TBD | TBD |
Comparison with Similar Compounds
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Key Difference : 3-ethyl vs. 3,5,7-trimethyl on benzothiazole.
- Molecular Formula : C₂₂H₂₁N₅O₃S₂ (467.6 g/mol).
- Properties: Lower molecular weight and lipophilicity (XLogP3 = 2.5) compared to the trimethyl analog.
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide
- Key Difference : Acetamide linker vs. benzamide and 5,6-dimethyl vs. 3,5,7-trimethyl.
- Properties : IR spectra show C=O (1689 cm⁻¹) and SO₂ (1382 cm⁻¹) stretches. The acetamide linker may reduce rigidity, affecting binding affinity. The dimethyl substitution lacks the electronic effects of trimethyl groups .
Functional Group Variations
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Key Difference : Pyridinyl-thiadiazole scaffold vs. benzothiazole.
- Properties: Higher molecular weight (414.49 g/mol) and dual C=O stretches (1679, 1605 cm⁻¹).
Tautomerism and Reactivity
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit tautomerism between thiol and thione forms. In contrast, the target compound’s benzo[d]thiazol-2(3H)-ylidene group stabilizes the imine tautomer, as evidenced by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=N (~1600 cm⁻¹) in IR. This tautomeric preference enhances stability in biological systems .
Comparative Physicochemical Properties
Research Implications
- Electronic Effects : The electron-withdrawing sulfamoyl group stabilizes the benzamide’s carbonyl, enhancing resistance to hydrolysis versus acetamide analogs .
- Biological Interactions: The rigid benzothiazole core and (Z)-configuration may improve selectivity for targets like kinase enzymes or DNA G-quadruplexes, as seen in structurally related quinolinium derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
